molecular formula C18H29ClN2O2S B611833 1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans- CAS No. 82059-49-2

1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-

Cat. No. B611833
CAS RN: 82059-49-2
M. Wt: 372.952
InChI Key: NLRPZMYPHMONBW-KWNHMLIUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wy 26703 is an alpha 2-adrenoreceptor blocking agent that is more selective than yohimbine for postjunctional and central alpha 2-adrenoreceptors as compared with alpha 1-adrenoreceptors.

Scientific Research Applications

Alpha-2 Adrenoceptor Antagonist Activity

A series of disulfonamidobenzo[a]quinolizines, including variants of 1-Butanesulfonamide, have been synthesized and evaluated for their alpha-2 and alpha-1 adrenoceptor antagonist activities. These compounds demonstrated significant selectivity in favor of alpha-2 over alpha-1 adrenoceptor blockade, indicating their potential in pharmacological applications related to these receptors (Ward et al., 1989).

Antineoplastic and Anticonvulsant Screening

Some derivatives of 1-Butanesulfonamide have been prepared and submitted for antineoplastic and anticonvulsant screening. The focus of this research was to explore the potential therapeutic applications of these compounds in cancer treatment and seizure management (Popp & Watts, 1978).

Antimalarial and COVID-19 Drug Potential

A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, related to 1-Butanesulfonamide, for their potential as antimalarial agents. These compounds were also evaluated for their potential as COVID-19 drugs, with molecular docking studies suggesting their effectiveness against key proteins in the SARS-CoV-2 virus (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to 1-Butanesulfonamide, were synthesized and showed promising cardiac electrophysiological activity. These compounds exhibited potential as selective class III agents, which could be significant in treating arrhythmias (Morgan et al., 1990).

Novel Synthetic Methods

There has been research into novel methods for synthesizing compounds structurally related to 1-Butanesulfonamide. This includes the exploration of different synthetic routes and chemical reactions, broadening the possibilities for creating diverse derivatives and exploring their potential applications (Lenihan & Shechter, 1999).

properties

CAS RN

82059-49-2

Product Name

1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-

Molecular Formula

C18H29ClN2O2S

Molecular Weight

372.952

IUPAC Name

N-[(11bR)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-methylbutane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C18H28N2O2S.ClH/c1-3-4-13-23(21,22)19(2)16-10-12-20-11-9-15-7-5-6-8-17(15)18(20)14-16;/h5-8,16,18H,3-4,9-14H2,1-2H3;1H/t16?,18-;/m1./s1

InChI Key

NLRPZMYPHMONBW-KWNHMLIUSA-N

SMILES

CCCCS(=O)(N(C1CCN2CCC3=CC=CC=C3[C@@]2([H])C1)C)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Wy 26703;  Wy26703;  Wy-26703

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-
Reactant of Route 2
Reactant of Route 2
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-
Reactant of Route 3
Reactant of Route 3
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-
Reactant of Route 4
Reactant of Route 4
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-
Reactant of Route 5
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-
Reactant of Route 6
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.